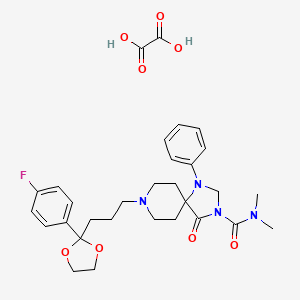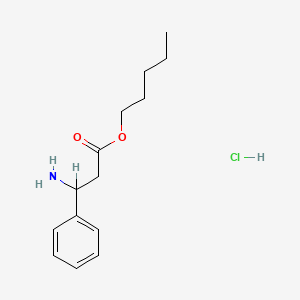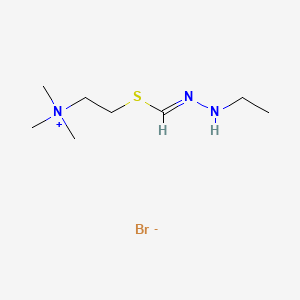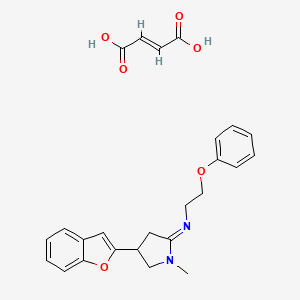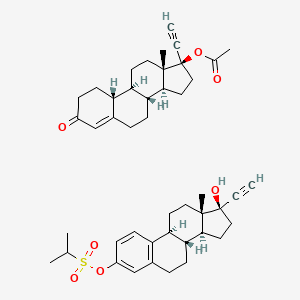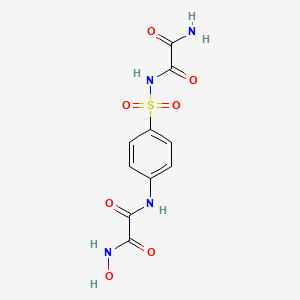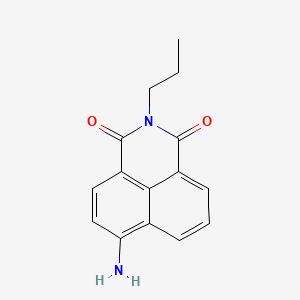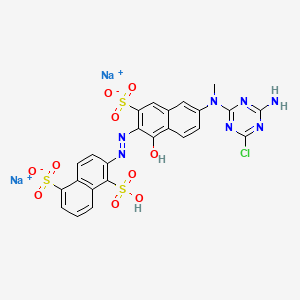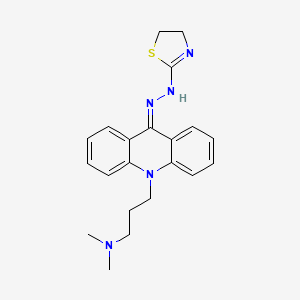![molecular formula C29H30FNO7 B12739161 (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one CAS No. 138355-93-8](/img/structure/B12739161.png)
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Fluorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Naphthofuran Core: This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: Introduction of the amino group, possibly through nucleophilic substitution reactions.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Chlorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Methylphenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
Uniqueness
The presence of the fluorine atom in the compound may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents.
Propriétés
Numéro CAS |
138355-93-8 |
|---|---|
Formule moléculaire |
C29H30FNO7 |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C29H30FNO7/c1-33-21-12-18-19(13-22(21)34-2)27(31-17-8-6-16(30)7-9-17)20-14-38-29(32)26(20)25(18)15-10-23(35-3)28(37-5)24(11-15)36-4/h6-13,20,25-27,31H,14H2,1-5H3/t20-,25+,26-,27+/m0/s1 |
Clé InChI |
HZUKZDZKIJGDAH-ULBKPHCJSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



